![molecular formula C12H22O2 B150292 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane CAS No. 134876-96-3](/img/structure/B150292.png)
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane, also known as DMDO, is a chemical compound that belongs to the family of dioxolanes. DMDO has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry.
作用機序
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to undergo a ring-opening reaction in the presence of various nucleophiles, such as water, alcohols, and amines. The ring-opening reaction results in the formation of a stable intermediate, which can then react with other molecules to form various products. The mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly dependent on the nature of the nucleophile and the reaction conditions.
生化学的および生理学的効果
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have various biochemical and physiological effects. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been shown to have antiviral activity against various viruses, including HIV-1 and hepatitis C virus. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of various inflammatory diseases, such as arthritis and asthma.
実験室実験の利点と制限
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has several advantages for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is a stable and easily synthesized compound, which makes it readily available for use in various reactions. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also a versatile reagent, which can be used for the synthesis of various bioactive molecules. However, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has some limitations for use in lab experiments. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is highly reactive and can undergo side reactions, which can affect the yield and purity of the desired product. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane is also highly toxic and must be handled with care.
将来の方向性
There are several future directions for the study of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. One potential direction is the development of new synthetic methods for 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane that are more efficient and environmentally friendly. Another potential direction is the study of the mechanism of action of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane in more detail, which may lead to the development of new bioactive molecules. The use of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane as a prodrug for targeted drug delivery is another potential direction for future research. Finally, the study of the toxicological effects of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane on the environment and human health is an important area for future research.
合成法
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be synthesized through a multistep process involving several chemical reactions. One of the most common methods for synthesizing 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane involves the reaction of 2,6-dimethylhept-5-en-2-ol with 1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through an acid-catalyzed cyclization mechanism, resulting in the formation of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane. The purity and yield of 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been extensively studied for its potential applications in various fields, including organic synthesis, drug discovery, and medicinal chemistry. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a reagent in organic synthesis to introduce a dioxolane moiety into various molecules. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been used in the synthesis of natural products, such as terpenoids and steroids. In drug discovery, 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has been used as a starting material for the synthesis of bioactive molecules, such as antitumor agents and antiviral agents. 2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane has also been studied for its potential use as a prodrug for delivering drugs to specific targets in the body.
特性
CAS番号 |
134876-96-3 |
|---|---|
製品名 |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
分子式 |
C12H22O2 |
分子量 |
198.3 g/mol |
IUPAC名 |
2-[(2S)-2,6-dimethylhept-5-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,11-12H,4,6-9H2,1-3H3/t11-/m0/s1 |
InChIキー |
KCHXLUDCEMDEFL-NSHDSACASA-N |
異性体SMILES |
C[C@@H](CCC=C(C)C)CC1OCCO1 |
SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
正規SMILES |
CC(CCC=C(C)C)CC1OCCO1 |
その他のCAS番号 |
134876-96-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



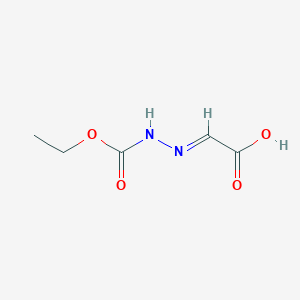
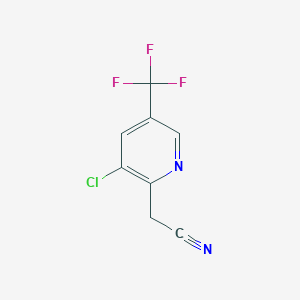
![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)
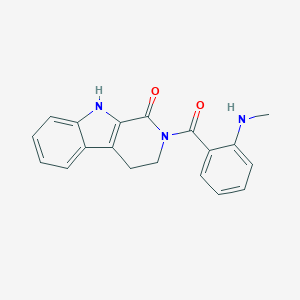
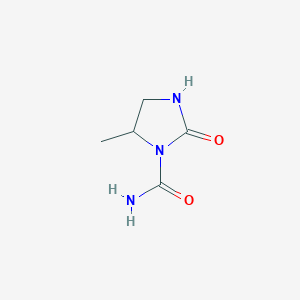
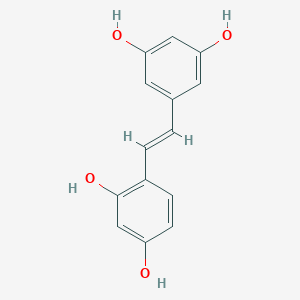
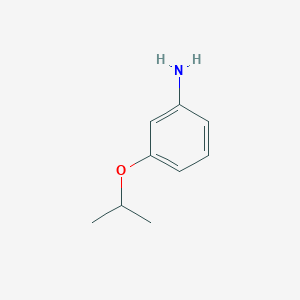
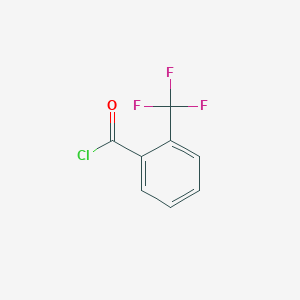
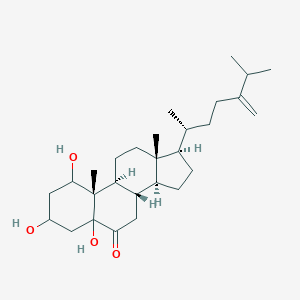
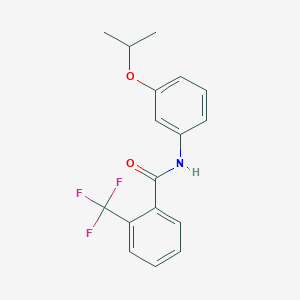
![1,4-Dimethyltriazolo[4,5-c]pyridine](/img/structure/B150247.png)
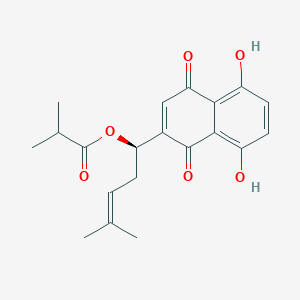
![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)